D-Configuration vs. L-Configuration: Proteolytic Stability Advantage in Peptide Scaffolds
The D-configuration at the α-carbon of 2,4-Dimethoxy-D-homophenylalanine confers resistance to endogenous protease-mediated degradation that is absent in the L-enantiomer. While direct head-to-head stability data for this specific compound are not published, class-level evidence from D-homophenylalanine-containing factor Xa inhibitors demonstrates that the D-configuration yields active, plasma-stable inhibitors with Kᵢ values reaching 0.32 nM, whereas L-configured substrates are rapidly degraded [1]. This class-level inference is supported by the general principle that D-amino acid incorporation disrupts recognition by endogenous proteases, a property consistently observed across D-homophenylalanine derivative series .
| Evidence Dimension | Proteolytic stability (class-level inference from D- vs. L-homophenylalanine-containing peptides) |
|---|---|
| Target Compound Data | D-configuration expected to confer protease resistance based on class behavior |
| Comparator Or Baseline | L-enantiomer (2,4-Dimethoxy-L-homophenylalanine, CAS 1260588-05-3): susceptible to endogenous protease degradation |
| Quantified Difference | No direct quantitative stability comparison available for this specific compound; class-level evidence from D-homophenylalanine factor Xa inhibitors shows active compounds with Kᵢ = 0.32 nM persisting in plasma [1] |
| Conditions | Class-level inference based on D-homophenylalanine analogue series in factor Xa inhibitor studies [1]; general D-amino acid protease resistance property |
Why This Matters
For procurement decisions in peptide drug discovery programs, the D-configuration is essential when metabolic stability and extended half-life are required, and the L-enantiomer cannot substitute without compromising these properties.
- [1] Stürzebecher, A. et al. (2007). Highly Potent and Selective Substrate Analogue Factor Xa Inhibitors Containing D-Homophenylalanine Analogues as P3 Residue: Part 2. ChemMedChem, 2(7), 1043-1053. Reports Kᵢ = 0.32 nM for optimized D-homophenylalanine-containing factor Xa inhibitor. DOI: 10.1002/cmdc.200700043 View Source
